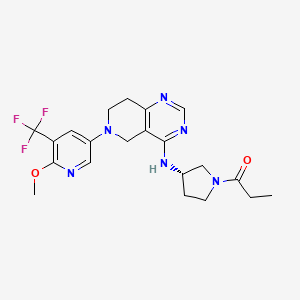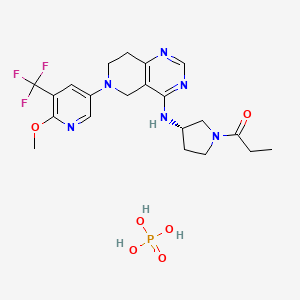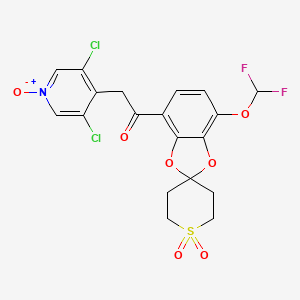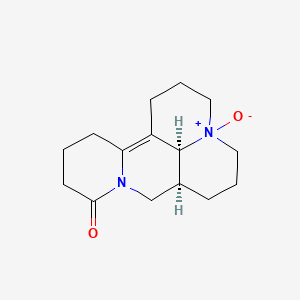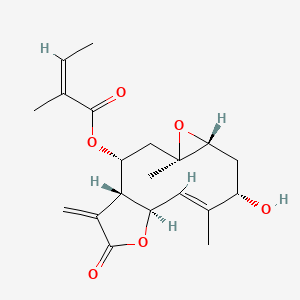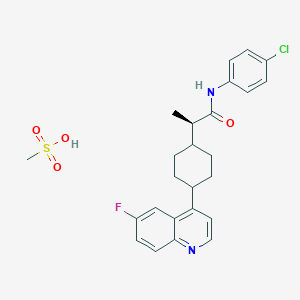
Linrodostat mesylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Linrodostat, also known as BMS-986205, ONO-7701 and F001287, a potent and selective, orally active IDO1 inhibitor with potential immunomodulating and antineoplastic activities. BMS-986205 specifically targets and binds to IDO1, a cytosolic enzyme responsible for the oxidation of the amino acid tryptophan into the immunosuppressive metabolite kynurenine. By inhibiting IDO1 and decreasing kynurenine in tumor cells, BMS-986205 restores and promotes the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes, and causes a reduction in tumor-associated regulatory T cells (Tregs).
Applications De Recherche Scientifique
Immunomodulatory and Antineoplastic Activities
Linrodostat mesylate, a potent and selective oral inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), plays a crucial role in immunomodulation and antineoplastic activities. By targeting and binding to IDO1, an enzyme responsible for the oxidation of tryptophan into kynurenine, linrodostat mesylate reduces the production of immunosuppressive kynurenine in tumor cells. This action helps restore and promote the proliferation and activation of various immune cells, including dendritic cells, natural killer cells, and T-lymphocytes, while reducing tumor-associated regulatory T-cells. The activation of the immune system, often suppressed in many cancers, may induce a cytotoxic T-lymphocyte response against IDO1-expressing tumor cells, inhibiting their growth (Definitions, 2020).
Potential Biomarkers in Cancer Treatment
A study has highlighted the potential of interferon-gamma (IFN-ɣ) gene signature and tryptophan 2,3-dioxygenase 2 (TDO2) gene expression as composite biomarkers for predicting clinical benefits in patients treated with linrodostat mesylate in combination with nivolumab. This biomarker may identify patients with certain tumor types who are more likely to respond to the combined treatment, although further studies are needed for validation (Luke et al., 2019).
Preclinical Characterization in Cancer Therapy
Linrodostat mesylate has shown potent in vitro and in vivo activities in preclinical studies. It effectively inhibits the IDO1 pathway, which is exploited by tumors to create an immunosuppressive microenvironment. The drug has demonstrated significant pharmacodynamic activity in human tumor xenograft models, reducing kynurenine levels and potentially improving cancer outcomes, particularly when combined with other immunotherapies (Balog et al., 2020).
Application in Muscle-Invasive Bladder Cancer
The ENERGIZE Phase III study explores the efficacy of linrodostat mesylate combined with nivolumab and neoadjuvant chemotherapy in patients with muscle-invasive bladder cancer. The study investigates the potential synergy of combining PD1/PD-L1 inhibitors with chemotherapy, as IDO1, targeted by linrodostat mesylate, is overexpressed in bladder cancer and associated with poor outcomes (Sonpavde et al., 2019).
Propriétés
Numéro CAS |
2221034-29-1 |
|---|---|
Nom du produit |
Linrodostat mesylate |
Formule moléculaire |
C25H28ClFN2O4S |
Poids moléculaire |
507.0174 |
Nom IUPAC |
(2R)-N-(4-chlorophenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide;methanesulfonic acid |
InChI |
InChI=1S/C24H24ClFN2O.CH4O3S/c1-15(24(29)28-20-9-6-18(25)7-10-20)16-2-4-17(5-3-16)21-12-13-27-23-11-8-19(26)14-22(21)23;1-5(2,3)4/h6-17H,2-5H2,1H3,(H,28,29);1H3,(H,2,3,4)/t15-,16?,17?;/m1./s1 |
Clé InChI |
LZNFBNWGSDOVIO-QEFLZESTSA-N |
SMILES |
CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl.CS(=O)(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Linrodostat mesylate; BMS-986205; BMS 986205; BMS986205; ONO-7701; ONO 7701; ONO7701; F-001287; F001287; F001287; Linrodostat |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[2-(dimethylamino)phenyl]methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B608499.png)
![2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B608500.png)
![3-[(2-Methylphenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine](/img/structure/B608501.png)


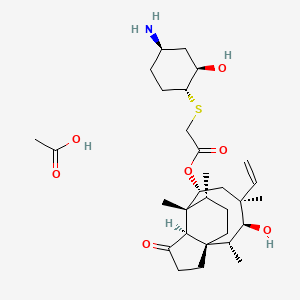
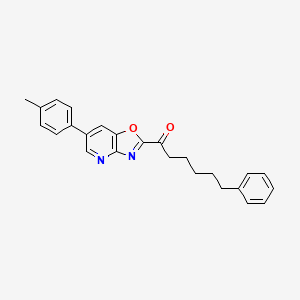
![2-[(2,2-Dimethyl-3,4-dihydrochromen-6-yl)sulfonyl-[(4-phenoxyphenyl)methyl]amino]acetic acid](/img/structure/B608514.png)
![d]pyrimidin-4(3H)-one](/img/structure/B608515.png)
